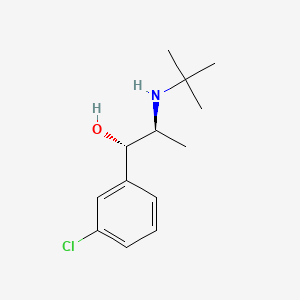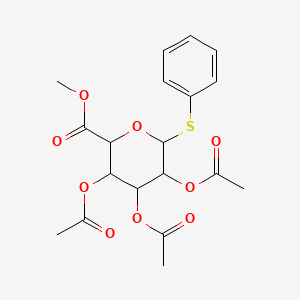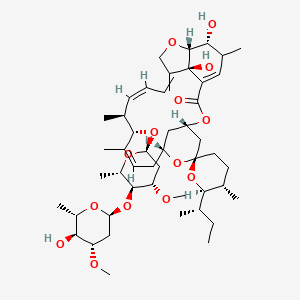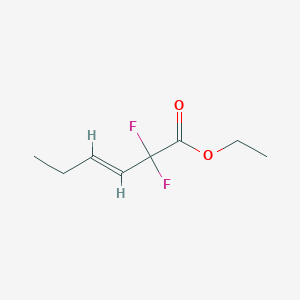
17-O-Acetyl-3-O-methyl 17β-Estradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“17-O-Acetyl-3-O-methyl 17β-Estradiol” is a chemical compound with the molecular formula C21H28O3 and a molecular weight of 328.45 . It is also known by alternate names such as 17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene, 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate, and 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C21H28O3 . This indicates that the molecule consists of 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 328.45 and a molecular formula of C21H28O3 .Aplicaciones Científicas De Investigación
Chemical Derivatives Preparation
The preparation of α-estradiol derivatives, including 17α-estradiol and its derivatives, involves the starting material of β-estradiol or its derivatives to produce its 3,17β-ditosyl derivative or 17β-monotosyl derivative. This process highlights the chemical versatility and potential for various scientific applications of estradiol derivatives, including 17-O-Acetyl-3-O-methyl 17β-Estradiol (Weng Ling-ling, 2003).
Impact on Estrogenic Activity
Research on structural modifications of estradiol, including the inversion of C18-methyl and/or 17-hydroxy configuration, has shown that these modifications can significantly impact the in vitro and in vivo estrogenic activity. This suggests that this compound and similar compounds could be strategically modified to decrease estrogenicity, potentially useful in treating estrogen-dependent diseases (D. Ayan et al., 2011).
Molecularly Imprinted Polymer Method for Detection
The development of molecularly imprinted polymers for the specific detection of 17β-estradiol underscores the chemical's significance in environmental and food safety contexts. This method demonstrates the application of this compound in developing sensitive and specific detection technologies for compounds with estrogenic activities (Lei Xiao et al., 2017).
Neuroprotective Effects
Studies have illustrated the neuroprotective effects of estrogen treatments, including 17β-estradiol, on cognitive functions and memory in ovariectomized rats. Such research supports the potential of this compound in developing treatments to enhance memory and protect against cognitive decline, demonstrating the compound's relevance in neuroscience and pharmacology (G. Uzum et al., 2016).
LC-MS/MS Method for Estrogen Quantification
The development of LC-MS/MS methods for quantifying estrogen in the brain, targeting 17β-estradiol, its isomer, and its metabolites, signifies the importance of understanding this compound's metabolic pathways and concentrations in biomedical research. This approach is crucial for investigating the steroid's effects in the central nervous system and its role in neurological pathways and diseases (Ecaterina Lozan et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of 17-O-Acetyl-3-O-methyl 17β-Estradiol are estrogen receptors (ERs) . These receptors are key regulators of gene transcription, binding to estrogen-responsive elements in the genome .
Mode of Action
This compound interacts with its targets, the ERs, to regulate gene transcription . This regulation occurs through the modification of epigenetic marks on DNA and histone proteins . Depending on the reaction partner, liganded ER promotes DNA methylation at the promoter or enhancer regions . ERs also play a significant role in passive and active DNA demethylation .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown that cardiac calcium (Ca2+) ion channels and mitochondrial function are regulated in a sex-specific manner . Accurate mitochondrial function and Ca2+ signaling are crucial for adequate heart function and maintaining cardiovascular health .
Pharmacokinetics
The compound’s molecular weight (32845 g/mol) and formula (C21H28O3) have been identified .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. For instance, it has been found that ERα is required to maintain glucose utilization in the mouse heart . This suggests that the compound may have significant effects on metabolic processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the medium, especially in acidic to neutral conditions, affects efficiency, and ambient temperature (298 K) supports the process .
Análisis Bioquímico
Biochemical Properties
17-O-Acetyl-3-O-methyl 17β-Estradiol plays a significant role in biochemical reactions, particularly those involving estrogen receptors. It interacts with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are nuclear receptors that regulate gene expression in response to estrogenic compounds . The binding of this compound to these receptors induces conformational changes that facilitate the recruitment of coactivators or corepressors, thereby modulating transcriptional activity. Additionally, this compound may interact with other biomolecules such as proteins involved in signal transduction pathways, influencing various cellular processes.
Cellular Effects
This compound exerts diverse effects on different cell types and cellular processes. In breast cancer cells, it has been shown to promote cell proliferation by activating estrogen receptor-mediated signaling pathways . This activation leads to the upregulation of genes involved in cell cycle progression and survival. In contrast, in certain types of colorectal cancer cells, this compound may inhibit cell proliferation and migration by modulating gene expression and enhancing DNA mismatch repair . Furthermore, this compound can influence cellular metabolism by altering glucose uptake and utilization, particularly in cardiac cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors, which triggers a cascade of events leading to changes in gene expression. Upon binding to ERα or ERβ, the compound induces receptor dimerization and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes . This interaction recruits coactivators or corepressors, modulating the transcriptional activity of these genes. Additionally, this compound may exert non-genomic effects by interacting with membrane-bound estrogen receptors, leading to the activation of various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have distinct biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained activation or inhibition of specific cellular pathways, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit estrogenic effects, promoting cell proliferation and survival in estrogen-responsive tissues . At higher doses, it may induce adverse effects such as toxicity or disruption of normal cellular functions. Studies in animal models have demonstrated threshold effects, where the biological response to this compound varies significantly with different dosages . Understanding these dosage effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to estrogen metabolism. It is metabolized by enzymes such as cytochrome P450s, which catalyze the hydroxylation and subsequent conjugation of the compound . These metabolic transformations can influence the biological activity and clearance of this compound. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can interact with intracellular receptors and other biomolecules, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as tissue-specific expression of transporters and binding proteins, as well as the compound’s physicochemical properties .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus to interact with nuclear receptors and regulate gene expression, or it may be directed to the plasma membrane to activate membrane-bound receptors and initiate signaling cascades . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 17-O-Acetyl-3-O-methyl 17β-Estradiol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Estrone", "Methyl iodide", "Sodium hydride", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of estrone to 17β-Estradiol using sodium hydride and methyl iodide", "Step 2: Methylation of 17β-Estradiol using methyl iodide and sodium hydride", "Step 3: Acetylation of the hydroxyl group at position 17-O using acetic anhydride and pyridine", "Step 4: Methylation of the hydroxyl group at position 3-O using methanol and hydrochloric acid", "Step 5: Neutralization of the reaction mixture using sodium bicarbonate", "Step 6: Extraction of the product using dichloromethane", "Step 7: Purification of the product using column chromatography", "Step 8: Recrystallization of the product using ethanol and water" ] } | |
Número CAS |
5976-55-6 |
Fórmula molecular |
C₂₁H₂₈O₃ |
Peso molecular |
328.45 |
Sinónimos |
17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene; 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate; 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene; Estradiol 17-Acetate 3-Methyl Ether; Estradiol 3-Methyl Ether 17-Acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)


